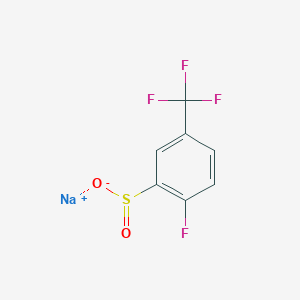

Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H3F4NaO2S |

|---|---|

Molecular Weight |

250.15 g/mol |

IUPAC Name |

sodium;2-fluoro-5-(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C7H4F4O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

InChI Key |

IMXQZZHXPYRZCM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of sodium sulfinates such as Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate typically involves the reduction of the corresponding sulfonyl chloride or sulfonate precursors. The most common approach is:

Step 1: Synthesis of the corresponding aryl sulfonyl chloride (e.g., 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride) via sulfonation or oxychlorination of the appropriately substituted benzene derivative.

Step 2: Reduction of the sulfonyl chloride to the sulfinate salt using reducing agents such as sodium sulfite or sodium borohydride under controlled conditions.

This two-step approach is favored due to the availability of starting materials and the relatively high yields and purity achievable.

Preparation of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

While direct literature on the 5-position trifluoromethyl substituted sulfonyl chloride is limited, closely related compounds such as 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride have been prepared using oxychlorination methods:

Raw Materials: 2-fluoro-6-(trifluoromethyl)-alkyl sulfophenyl derivatives (alkyl = methyl, ethyl, propyl).

Reagents: Chlorine gas in the presence of solvents such as concentrated hydrochloric acid, concentrated nitric acid, fuming nitric acid, or formic acid.

Conditions: Reaction temperature maintained between 50–70 °C with stirring for 4–6 hours.

Workup: After reaction completion, the mixture is cooled, separated, washed (water, sodium bisulfite solution), dried (anhydrous magnesium sulfate), and filtered to isolate the sulfonyl chloride with yields >90% and purity >97%.

This method offers advantages of mild reaction conditions, simple operation, and suitability for industrial scale-up.

Reduction to Sodium Sulfinate

The sulfonyl chloride intermediate is then converted to the sodium sulfinate salt by reduction:

Common Reducing Agents: Sodium sulfite (Na2SO3) in aqueous medium with sodium bicarbonate, or sodium borohydride (NaBH4).

Conditions: Typically performed in water at 70–80 °C for sodium sulfite; sodium borohydride reductions may be carried out at room temperature in protic solvents.

Purification: Recrystallization from ethanol or other suitable solvents yields pure sodium sulfinates.

This method is well-established and widely used for the preparation of sodium sulfinates, including fluorinated aromatic sulfinates.

Alternative Synthetic Routes

Other methods reported for related sulfinates include:

Direct sulfonation of fluorinated aromatic precursors followed by neutralization with sodium hydroxide to form sodium sulfinates.

Substitution reactions on pre-formed sulfinates to introduce trifluoromethyl groups, although these are less common due to complexity.

| Step | Reaction Type | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Oxychlorination | 2-fluoro-5-(trifluoromethyl)alkyl sulfophenyl | Cl2 gas, HCl, HNO3 or formic acid, 50–70 °C, 4–6 h | >90 | >97 | Industrially scalable, mild conditions |

| 2 | Reduction | 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Na2SO3 + NaHCO3 in water, 70–80 °C or NaBH4 at RT | High | High | Recrystallization improves purity |

The oxychlorination method for sulfonyl chloride formation provides a high yield and purity, with reaction parameters optimized to minimize side reactions and degradation.

Reduction with sodium sulfite is preferred for its simplicity, cost-effectiveness, and environmentally benign profile, producing sodium sulfinates suitable for further synthetic applications.

Sodium borohydride offers a cleaner reduction pathway but requires careful handling due to its reactivity.

The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances the stability of the sulfinate intermediate and influences reaction kinetics.

BenchChem provides synthetic routes and reaction conditions for related sodium sulfinates, emphasizing sulfonation and substitution reactions.

VulcanChem details synthesis of structurally similar sulfinates like sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate, highlighting sulfonyl chloride intermediates.

Chinese patent CN104961662A describes an industrially viable oxychlorination method for 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, applicable by analogy to the 5-substituted isomer.

A 2021 review article in RSC Advances discusses general methods for sodium sulfinate preparation, focusing on reduction of sulfonyl chlorides by sodium sulfite or sodium borohydride.

The preparation of this compound is best achieved via a two-step process involving oxychlorination of the appropriate aryl sulfide precursor to form the sulfonyl chloride, followed by reduction to the sulfinate salt. This approach offers high yields, purity, and scalability, supported by well-documented reaction conditions and purification techniques. The methods are underpinned by extensive research and industrial practice, making them reliable for both laboratory and commercial synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.

Scientific Research Applications

Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate (C₇H₃F₄NaO₂S) has a molecular weight of 250.15 g/mol. It is an organofluorine compound characterized by a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a sulfonate group. The presence of multiple fluorine atoms gives it unique electronic properties, influencing its reactivity and interactions in chemical environments.

Scientific Research Applications

this compound has a wide range of applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a sulfonate source in the formation of sulfonamides and sulfides. It acts as a source of the sulfonyl group and helps introduce fluorinated parts into target molecules.

- Biology It can be used to study enzyme mechanisms and protein interactions because of its unique chemical properties.

- Medicine Research is being done to see if it can be used in pharmaceutical applications, with studies looking at using it as a building block for drug development. Fluorine substitution can enhance metabolic stability and bioavailability, making such compounds of interest in medicinal chemistry.

- Industry It is used to make specialty chemicals and materials, including agrochemicals and advanced polymers.

The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products.

Comparison with Similar Compounds

The arrangement of functional groups influences its reactivity patterns and potential applications in synthetic chemistry compared to similar compounds.

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate | Contains chlorine instead of fluorine | |

| Sodium 4-(trifluoromethyl)benzene-1-sulfinate | CHFNaO₂S | Trifluoromethyl group positioned differently |

| Sodium 2-chloro-6-(trifluoromethyl)benzene-1-sulfinate | Different chlorination position affecting reactivity | |

| Sodium 2-(trifluoromethyl)benzene-1-sulfinate | CHFNaO₂S | Different position of CF₃, affecting reactivity |

| Sodium 3-(trifluoromethyl)benzene-1-sulfinate | CHFNaO₂S | Positional isomer with distinct reactivity patterns |

| Sodium benzenesulfinate | CHNaO₂S | Lacks CF₃, differing in electronic properties |

Synthesis

The synthesis of this compound typically involves several steps.

Mechanism of Action

The mechanism of action of sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate with analogous sulfinates and related intermediates:

*Inferred formula based on structural analysis.

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and fluorine substituents in the target compound enhance the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitutions. This contrasts with Sodium 5-bromo-2-fluorobenzene-1-sulfinate, where the bromine atom acts as a superior leaving group in cross-coupling reactions .

- Stability : Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate contains a methanesulfonyl (-SO₂CH₃) group, which is more electron-withdrawing than -CF₃. This may confer greater oxidative stability compared to the target compound.

- Solubility and Polarity : The methoxycarbonyl (-CO₂CH₃) group in Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate increases polarity, enhancing solubility in polar solvents—a trait advantageous in pharmaceutical synthesis.

Research Findings and Key Observations

Synthetic Utility : The target compound’s sulfinate group enables efficient preparation of sulfonamides and sulfonic esters, critical in drug discovery .

Comparative Reactivity : Bromine-substituted sulfinates exhibit higher reactivity in Pd-catalyzed couplings than their trifluoromethyl counterparts due to the superior leaving-group ability of Br .

Stability Challenges : Sulfinates with strong electron-withdrawing groups (e.g., -SO₂CH₃) resist oxidation to sulfonates better than those with -CF₃ .

Biological Activity

Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate is an organofluorine compound that has garnered interest in medicinal chemistry due to its unique electronic properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 232.15 g/mol. The presence of multiple fluorine atoms and a sulfonate group contributes to its reactivity and solubility in biological systems. The trifluoromethyl group enhances metabolic stability, which is crucial for drug development.

Comparative Analysis of Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate | C7H3ClF3O2S | Contains chlorine instead of fluorine |

| Sodium 4-(trifluoromethyl)benzene-1-sulfinate | C7H4F3O2S | Trifluoromethyl group positioned differently |

| Sodium 2-chloro-6-(trifluoromethyl)benzene-1-sulfinate | C7H3ClF3O2S | Different chlorination position affecting reactivity |

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that benzenesulfonate derivatives can exhibit significant antimicrobial activity. For instance, some derivatives showed high efficacy against Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 6.25 mg/L . Although this compound has not been directly tested, its structural similarities suggest potential for similar activity.

- Fluorinated Compounds in Drug Design : Studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of drugs targeting various enzymes, including reverse transcriptase . This suggests that this compound could be a valuable scaffold in the development of new therapeutics.

- Reactivity Studies : Interaction studies with nucleophiles and electrophiles have been conducted to elucidate the reactivity patterns of this compound. These studies are essential for understanding its potential as a building block for more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.